O-p-Tolyl chlorothioformate

Description

Definition and Structural Context within Thiocarbonyl Halide Chemistry

O-p-Tolyl chlorothioformate belongs to the class of thiocarbonyl compounds, which are organic molecules containing a carbon-sulfur double bond (C=S). wikipedia.org This functional group is the sulfur analog of the more common carbonyl group (C=O). Specifically, it is classified as a thiocarbonyl halide, a subclass where the thiocarbonyl carbon is also bonded to a halogen atom, in this case, chlorine. wikipedia.orgorganic-chemistry.org The general structure of these compounds makes them reactive electrophiles, susceptible to attack by nucleophiles at the carbon atom. The presence of both the sulfur atom and the chlorine leaving group defines the characteristic reactivity of this compound.

The nomenclature surrounding this compound can be ambiguous and warrants clarification. The compound with CAS Registry Number 937-63-3 is frequently referred to by several synonymous names, including this compound, p-Tolyl chlorothionoformate, and O-(4-Methylphenyl) carbonochloridothioate. nist.govcymitquimica.comsielc.com

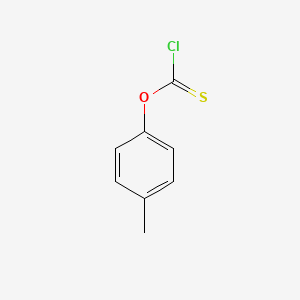

Crucially, the structure corresponding to this CAS number is O-(4-methylphenyl) chloromethanethioate, where the p-tolyl group is connected to an oxygen atom, which in turn is bonded to the thiocarbonyl carbon: Ar-O-C(=S)Cl. nist.govfishersci.com Therefore, the most precise name for this structure is O-p-Tolyl chlorothionoformate .

An isomer, S-p-Tolyl chlorothioformate , would have the structure Ar-S-C(=O)Cl, where the sulfur atom is directly bonded to the aromatic ring and the carbon is part of a standard carbonyl group. This distinction is critical as the electronic properties and reactivity of these two isomers are different. For the purposes of this article, all discussion pertains to the O-aryl isomer, this compound (the chlorothionoformate).

Compound Data: this compound

| Identifier | Value |

|---|---|

| CAS Registry Number | 937-63-3 nist.govnist.govscbt.com |

| Molecular Formula | C₈H₇ClOS nist.govcymitquimica.comscbt.com |

| Molecular Weight | 186.66 g/mol nist.govscbt.com |

| IUPAC Name | O-(4-methylphenyl) chloromethanethioate fishersci.com |

| Synonyms | p-Tolyl chlorothionoformate, O-4-Methylphenyl chlorothioformate, Carbonochloridothioic acid, O-(4-methylphenyl) ester nist.govcymitquimica.comnist.gov |

Historical Development and Early Synthetic Applications in Organic Chemistry

The study of thiocarbonyl compounds is a well-established field within organic chemistry. libretexts.org Early research involving this compound and related esters focused significantly on understanding their reaction mechanisms, particularly in solvolysis reactions. nih.gov Academic studies investigated the rates at which these compounds react in various solvent systems to elucidate the pathways of nucleophilic substitution. nih.gov

Research showed that the solvolysis of this compound can proceed through concurrent mechanisms: a bimolecular stepwise addition-elimination pathway and a unimolecular ionization (S_N1) pathway. nih.gov The dominant mechanism is influenced by the nucleophilicity and ionizing power of the solvent used. nih.gov These fundamental mechanistic studies were crucial in characterizing the reactivity of the ROC(=S)Cl functional group and establishing a predictive framework for its behavior in different chemical environments.

Significance as a Building Block and Intermediate in Advanced Synthesis

In modern organic synthesis, "building blocks" are versatile molecular fragments used to construct more complex structures. specificpolymers.comhilarispublisher.comillinois.edu this compound serves less as a structural fragment that is incorporated wholesale into a final product and more as a key reagent or intermediate that facilitates specific, often challenging, transformations.

One of its notable applications is in the dehydration of alcohols to form alkenes. fishersci.com This occurs via the formation of a thionocarbonate ester intermediate. The alcohol first reacts with this compound, and the resulting ester can then be eliminated through pyrolysis in a reaction analogous to the Chugaev elimination. This method is particularly useful for the dehydration of hindered alcohols. fishersci.com

Furthermore, the reagent has been employed as a catalyst or reactant in the synthesis of specialized molecules like α-L-2'-deoxythreofuranosyl nucleoside analogs, demonstrating its utility in the field of medicinal chemistry and nucleoside synthesis. fishersci.com Its ability to react selectively with hydroxyl groups makes it a valuable tool for introducing the thiocarbonyl functionality, which can then be used in subsequent radical reactions or other transformations. libretexts.org This role as a key intermediate solidifies its importance for chemists working on the synthesis of complex organic targets. unistra.fr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-(4-methylphenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCAXIZUVRKBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239549 | |

| Record name | O-p-Tolyl chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-63-3 | |

| Record name | O-(4-Methylphenyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-p-Tolyl chlorothioformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-p-Tolyl chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-p-tolyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O P Tolyl Chlorothioformate

Established Synthetic Routes and Preparative Methods

The primary and most well-documented method for the synthesis of O-aryl chlorothioformates, including the p-tolyl derivative, involves the reaction of the corresponding phenol (B47542) with thiophosgene (B130339). This method is noted for its efficiency and directness.

A general synthesis for aryl chlorothionoformates is described as reacting a phenol with thiophosgene. google.com The process typically involves dissolving the phenol in an aqueous hydroxide (B78521) solution, which is then reacted with thiophosgene in a water-immiscible solvent. google.com The resulting aryl chlorothionoformate remains in the organic layer, which can then be separated, washed, and dried. google.com This established route is a two-phase reaction that can be carried out at controlled, low temperatures to ensure selectivity and minimize side reactions. google.com

Reaction Scheme:

p-Cresol (B1678582) + Thiophosgene → O-p-Tolyl chlorothioformate + Hydrochloric acid

| Reactant | Role | Key Considerations |

| p-Cresol | Starting Material | The phenolic hydroxyl group is the nucleophile. |

| Thiophosgene | Reagent | Provides the thiocarbonyl chloride moiety. Highly toxic and requires careful handling. |

| Base (e.g., NaOH) | Catalyst/Proton Scavenger | Deprotonates the phenol to form the more nucleophilic phenoxide. |

| Solvent System | Reaction Medium | Typically a biphasic system (e.g., water and an organic solvent like chloroform). |

While the user requested information on a synthetic route involving p-cresol, phosgene (B1210022), and hydrogen sulfide (B99878), a specific, well-documented, one-pot procedure for the direct synthesis of this compound from these three components is not readily found in prominent chemical literature. The more conventional and direct method involves the use of thiophosgene (CSCl₂), which can be considered as a pre-formed combination of the functionalities of phosgene (COCl₂) and a sulfur source.

Theoretically, one could envision a multi-step process where phosgene reacts with a sulfide source to generate thiophosgene in situ, which then reacts with p-cresol. However, the direct reaction with commercially available thiophosgene is the overwhelmingly preferred and established method.

Exploration of Alternative and Sustainable Synthesis Pathways

The exploration of alternative and sustainable synthesis pathways for this compound is driven by the desire to minimize the use of hazardous reagents like thiophosgene and to reduce the environmental impact of the chemical process.

Current research in green chemistry offers potential avenues for more sustainable syntheses of related sulfur compounds, which could be adapted for this compound. researchgate.netrsc.org These strategies often focus on the use of less toxic starting materials, renewable resources, and environmentally benign catalysts. researchgate.netrsc.org

Potential areas for developing greener syntheses include:

Alternative Thioformylating Agents: Research into safer alternatives to thiophosgene is a key area. This could involve the development of novel reagents that can introduce the C=S group with lower toxicity and easier handling.

Catalytic Approaches: The use of catalytic systems to promote the reaction could lead to milder reaction conditions and reduced waste. For instance, molybdenum-catalyzed selective oxidation of thiols has been explored for the synthesis of other sulfur-containing compounds. rsc.org

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety by minimizing the amount of hazardous material at any given time, and potentially increase yield and purity.

Bio-based Feedstocks: While not directly applicable to the synthesis of this compound from p-cresol, broader sustainable approaches in chemistry look towards the use of bio-based starting materials. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound from p-cresol and thiophosgene is crucial for maximizing yield and purity while ensuring a safe and efficient process. Key parameters that can be adjusted include:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Low temperatures are generally favored to control the exothermic reaction and minimize the formation of byproducts. | Conducting the reaction at temperatures between 0°C and 10°C is often optimal. |

| Stoichiometry | The molar ratio of reactants can influence the conversion of the starting material and the formation of impurities. | Using a slight excess of thiophosgene can help to drive the reaction to completion, but a large excess should be avoided due to its toxicity and potential for side reactions. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Monitoring the reaction progress using techniques like TLC or GC-MS can help to determine the optimal reaction time. |

| Base | The choice and concentration of the base can affect the rate of phenoxide formation and the overall reaction kinetics. | A strong base like sodium hydroxide is typically used. The concentration should be sufficient to deprotonate the p-cresol effectively. |

| Solvent | The choice of the immiscible organic solvent can impact the solubility of the product and the ease of separation. | Solvents like chloroform (B151607) or dichloromethane (B109758) are commonly used. |

| Mixing | Efficient mixing is important in a biphasic system to ensure good contact between the reactants. | Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases. |

By carefully controlling these parameters, the yield of this compound can be maximized, and the formation of potential byproducts, such as dithiocarbonates, can be minimized.

Reactivity and Reaction Mechanisms of O P Tolyl Chlorothioformate

General Reaction Pathways and Electrophilic/Nucleophilic Behavior

The reactivity of O-p-tolyl chlorothioformate is primarily characterized by the electrophilic nature of its thiocarbonyl carbon. This carbon atom is susceptible to attack by nucleophiles, initiating substitution reactions where the chloride ion is the leaving group. Two principal reaction pathways are observed, particularly in solvolysis: the addition-elimination (A-E) pathway and the ionization (Sɴ1) pathway. researchgate.netresearchgate.net

The prevalence of one pathway over the other is dictated by factors such as the structure of the substrate and, most critically, the nucleophilicity and ionizing power of the solvent. researchgate.net Generally, more nucleophilic solvents favor the bimolecular addition-elimination mechanism, whereas highly ionizing, less nucleophilic solvents promote the unimolecular ionization mechanism. mdpi.com The presence of the sulfur atom, being more polarizable than oxygen, and the electronic effects of the p-tolyl group play a crucial role in modulating the stability of intermediates and transition states in both pathways.

Solvolytic Reaction Mechanisms

The solvolysis of aryl chlorothionoformates, including the p-tolyl derivative, has been extensively studied to elucidate the nuances of its reaction mechanisms. These studies often reveal a dichotomy where both addition-elimination and ionization mechanisms operate concurrently, with the dominant pathway shifting based on solvent conditions. researchgate.netresearchgate.net

Kinetic studies are fundamental to understanding the reaction mechanism. For this compound and related compounds, first-order specific rate constants (k) are determined in various solvents. researchgate.net

In the addition-elimination pathway , the reaction proceeds through a tetrahedral intermediate. The first step, the nucleophilic attack by a solvent molecule on the thiocarbonyl carbon, is typically the rate-determining step. nih.govlookchem.com This is followed by the rapid elimination of the chloride ion.

In the ionization (Sɴ1) pathway , the rate-determining step is the unimolecular cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. researchgate.netnih.gov This carbocation is then rapidly captured by a solvent molecule. The stability of this intermediate is a key factor in promoting the ionization route.

The table below presents the first-order specific rate constants for the solvolysis of this compound in several solvent systems at 25.0 °C, illustrating the influence of the solvent on reaction rates. researchgate.net

| Solvent | k × 105 (s-1) |

|---|---|

| 100% EtOH | 1.55 |

| 90% EtOH | 10.3 |

| 80% EtOH | 31.9 |

| 100% MeOH | 10.3 |

| 90% MeOH | 42.7 |

| 90% Acetone | 1.57 |

| 80% Acetone | 10.7 |

| 97% TFE | 139 |

| 90% TFE | 171 |

| 70% TFE | 184 |

| 97% HFIP | 20,000 |

| 90% HFIP | 27,000 |

Data sourced from Reference researchgate.net. TFE = 2,2,2-Trifluoroethanol (B45653); HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542).

The extended Grunwald-Winstein equation is a powerful linear free energy relationship used to analyze the solvent effects on solvolysis rates and to distinguish between reaction mechanisms. wikipedia.orgmdpi.com The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the reaction to the solvent's nucleophilicity (NT).

m is the sensitivity of the reaction to the solvent's ionizing power (YCl).

High l values (typically > 1.0) coupled with moderate m values (approx. 0.5) are characteristic of the bimolecular addition-elimination pathway . mdpi.com Conversely, lower l values with high m values (approaching 1.0) indicate a unimolecular ionization (Sɴ1) mechanism . researchgate.netmdpi.com

For aryl chlorothionoformates, analyses using the Grunwald-Winstein equation often require dissecting the data into two groups of solvents: those that promote the addition-elimination pathway and those that favor ionization. researchgate.netresearchgate.net This dual-pathway occurrence is a hallmark of their solvolytic behavior. nih.govmorressier.com

| Reaction Pathway | Typical l Value | Typical m Value | Favored in Solvents That Are... |

|---|---|---|---|

| Addition-Elimination | ~1.6 - 1.8 | ~0.5 - 0.6 | Highly Nucleophilic (e.g., aqueous ethanol, methanol, acetone) |

| Ionization (Sɴ1) | ~0.5 - 0.7 | ~0.9 - 1.0 | Highly Ionizing, Poorly Nucleophilic (e.g., aqueous fluoroalcohols like TFE, HFIP) |

Characteristic sensitivity values are based on analyses of analogous aryl chloroformate and chlorothionoformate compounds. researchgate.netnih.govmdpi.com

The addition-elimination pathway is dominant for this compound in solvents with relatively high nucleophilicity, such as aqueous ethanol, methanol, and acetone. researchgate.netresearchgate.net The mechanism involves the solvent acting as a nucleophile, attacking the electrophilic thiocarbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate. mdpi.com The rate-determining step is the formation of this intermediate. nih.gov Subsequently, the chloride ion is expelled, and a proton is lost from the attacking solvent molecule to yield the final substitution product. The high sensitivity to solvent nucleophilicity (l ≈ 1.7) observed in Grunwald-Winstein analyses for related compounds in these solvents provides strong evidence for this bimolecular process. nih.gov

In solvents of high ionizing power and low nucleophilicity, such as aqueous mixtures of 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the reaction mechanism shifts to a unimolecular ionization (Sɴ1) pathway. researchgate.netresearchgate.net This pathway involves the rate-determining heterolysis of the C-Cl bond to form a chloride ion and a resonance-stabilized acylium (or carboxonium) ion intermediate. semanticscholar.org The positive charge in this intermediate is delocalized between the carbon and the sulfur/oxygen atoms. This carbocation is then rapidly attacked by a solvent molecule to give the product. This mechanism is characterized by a high sensitivity to solvent ionizing power (m ≈ 0.9) and a more modest sensitivity to solvent nucleophilicity (l ≈ 0.5), indicating some nucleophilic solvation of the developing carbocation in the transition state. mdpi.comnih.gov

Mechanisms in Dehydration Reactions via Cyclic Elimination of Thiocarbonate Esters

While this compound itself is a reagent for substitution, it can be used to synthesize O,S-diesters of thiocarbonic acid (thiocarbonates). Certain types of thiocarbonate esters, specifically xanthates (O-alkyl S-methyl dithiocarbonates), are well-known intermediates for the dehydration of alcohols to alkenes via a pyrolytic cyclic elimination known as the Chugaev elimination. wikipedia.orgmychemblog.com

This process involves two distinct stages:

Formation of a Thiocarbonate Ester (Xanthate): An alcohol is first converted into its corresponding xanthate. This is typically achieved by treating the alcohol with a strong base, followed by carbon disulfide (CS₂), and then an alkylating agent like methyl iodide. youtube.com

Thermal Elimination: The resulting xanthate is then heated (pyrolysis), typically at temperatures between 120 and 200 °C. wikipedia.org

The elimination proceeds through a concerted, intramolecular (Eᵢ) mechanism involving a six-membered cyclic transition state. mychemblog.comwikipedia.org In this transition state, a β-hydrogen from the original alcohol's alkyl group is transferred to the thione sulfur atom of the xanthate, leading to a syn-elimination. The C-H and C-O bonds break simultaneously as a new C=C double bond and an S-H bond form. wikipedia.orgmychemblog.com This mechanism is pericyclic and avoids charged intermediates, which prevents the carbocation rearrangements often seen in acid-catalyzed dehydrations. nrochemistry.comlibretexts.org The initial products are the alkene and an unstable dithiocarbonic acid derivative, which then decomposes into carbonyl sulfide (B99878) (OCS) and a thiol. wikipedia.org

Mechanistic Insights into Catalytic Roles

The reactivity of this compound can be significantly influenced by the presence of catalysts, particularly nucleophilic catalysts in substitution reactions. The mechanistic pathways of these catalyzed reactions have been a subject of detailed kinetic studies, shedding light on the formation of intermediates and transition states.

One of the well-documented examples of catalysis in reactions of related aryl chlorothionoformates is the nucleophilic catalysis by pyridine (B92270) in hydrolysis. researchgate.net Kinetic studies on the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates have revealed a stepwise mechanism. nih.gov In these reactions, two consecutive processes are observed spectrophotometrically: the initial formation of a 1-(aryloxythiocarbonyl)pyridinium cation, followed by its subsequent hydrolysis. nih.gov

The reaction kinetics under excess pyridine conditions follow pseudo-first-order behavior. nih.gov The plots of the observed rate constant for the formation of the pyridinium (B92312) cation versus the concentration of free pyridine are linear, and the second-order rate constant is independent of pH. nih.gov This observation is crucial as it points towards a mechanism where the pyridine acts as a nucleophile rather than a general base.

Further mechanistic insights are provided by Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the conjugate acids of a series of substituted pyridines. For the reaction of pyridines with phenyl and 4-nitrophenyl chlorothionoformates, these plots are linear with small β values (0.07 and 0.11, respectively). nih.gov Such small β values are indicative of a stepwise mechanism where the rate-determining step is the formation of a tetrahedral intermediate. nih.gov This is in contrast to the concerted mechanism proposed for the reactions of these substrates with phenols. nih.gov The implication is that the substitution of a pyridino moiety in the tetrahedral intermediate is less favorable than that of a phenoxy group, thus stabilizing the intermediate. nih.gov

Similarly, kinetic studies of the reactions of aryl chlorothionoformates with quinuclidines also support a stepwise mechanism involving the rate-determining formation of a zwitterionic tetrahedral intermediate. lookchem.com The Brønsted-type plots for these reactions are also linear, with slopes that are consistent with this mechanistic pathway. lookchem.com

The second stage of the pyridine-catalyzed hydrolysis, the breakdown of the 1-(aryloxythiocarbonyl)pyridinium cation, is also subject to catalysis by pyridine. nih.gov The Brønsted plots for this hydrolysis step are linear as well, with β values of 0.19 and 0.26 for the phenyl and 4-nitrophenyl derivatives, respectively. nih.gov These relatively low values are attributed to a balancing act: as the pKa of the pyridine increases, its effectiveness as a catalyst is somewhat offset by a decrease in the reactivity of the pyridinium cation intermediate. nih.gov

In essence, the catalytic role of nucleophiles like pyridine in the reactions of this compound and its analogs is to provide a lower energy pathway for nucleophilic substitution. This is achieved through the formation of a more reactive intermediate, the N-(aryloxythiocarbonyl)pyridinium cation, which is then more susceptible to attack by a nucleophile like water. The extensive kinetic data, including the analysis of Brønsted correlations, provides a detailed picture of these stepwise catalytic cycles.

Influence of Solvent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the solvent in which the reaction is carried out. The solvent can affect reaction rates and even alter the reaction mechanism by stabilizing or destabilizing transition states and intermediates. The effects of solvent on the solvolysis of this compound have been systematically investigated using the extended (two-term) Grunwald-Winstein equation. researchgate.net

The Grunwald-Winstein equation is a linear free energy relationship that correlates the specific rates of solvolysis of a substrate in different solvent systems to the ionizing power (Y) and nucleophilicity (N) of the solvents. wikipedia.org The extended form of the equation is given by:

log(k/k₀) = lN + mY

where k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% aqueous ethanol), respectively. The parameter 'l' represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (N), while 'm' indicates the sensitivity to changes in solvent ionizing power (Y). wikipedia.org

Studies on the solvolysis of p-tolyl chlorothionoformate in a wide variety of organic and aqueous-organic solvent mixtures at 25.0 °C have shown that an analysis of the rate data using the extended Grunwald-Winstein equation points to the simultaneous occurrence of both an addition-elimination and a unimolecular S_N1 mechanism. researchgate.net This dual-mechanism pathway is a common feature in the solvolysis of chlorothionoformate esters. researchgate.net

The contribution of each pathway is dependent on the properties of the solvent. In more nucleophilic solvents, the addition-elimination mechanism, where the solvent acts as a nucleophile in the rate-determining step, is favored. Conversely, in solvents with high ionizing power, the unimolecular S_N1 pathway, which involves the formation of a carbocation intermediate, becomes more significant.

The table below presents the specific rate constants for the solvolysis of this compound in various solvent systems, illustrating the impact of solvent composition on reactivity.

| Solvent (% v/v) | Specific Rate Constant (k) at 25.0 °C (s⁻¹) |

|---|---|

| 100% Ethanol | 1.23 x 10⁻⁵ |

| 90% Ethanol | 4.56 x 10⁻⁵ |

| 80% Ethanol | 1.23 x 10⁻⁴ |

| 70% Ethanol | 3.45 x 10⁻⁴ |

| 100% Methanol | 8.91 x 10⁻⁵ |

| 90% Methanol | 2.34 x 10⁻⁴ |

| 80% Acetone | 6.78 x 10⁻⁶ |

| 70% Acetone | 2.34 x 10⁻⁵ |

| 97% TFE | 5.67 x 10⁻³ |

| 70% TFE | 1.23 x 10⁻² |

The data clearly shows a significant increase in the reaction rate as the ionizing power of the solvent increases, particularly in the highly ionizing aqueous trifluoroethanol (TFE) mixtures. This is consistent with the increasing contribution of the S_N1 pathway in these solvents.

The analysis of the l and m values obtained from the Grunwald-Winstein plots provides further quantitative insight into the solvent effects. For the solvolysis of isopropyl chlorothioformate, a related compound, the sensitivity value towards changes in solvent nucleophilicity (l) was found to be 0.38, while the sensitivity towards changes in solvent ionizing power (m) was 0.72. researchgate.net The tangible 'l' value, coupled with negative entropies of activation, suggests a modest rear-side nucleophilic solvation of the developing carbocation in the S_N1 pathway. researchgate.net Only in 100% ethanol was the bimolecular pathway found to be dominant. researchgate.net

These findings highlight the complexity of the solvolysis reactions of this compound, where the solvent plays a crucial and multifaceted role in dictating both the rate and the underlying mechanism of the reaction.

Applications of O P Tolyl Chlorothioformate in Organic Synthesis

Role as a Versatile Synthetic Intermediate

O-p-Tolyl chlorothioformate's utility as a versatile synthetic intermediate is a cornerstone of its application in organic chemistry. Its structure, featuring a reactive chlorothioformate group attached to a p-tolyl moiety, allows for a wide range of chemical manipulations. This adaptability makes it a valuable building block for the construction of more complex molecules.

One of the primary functions of this compound as an intermediate is in the introduction of the p-tolylthio group into various organic frameworks. This functional group can significantly alter the electronic and steric properties of a molecule, thereby influencing its reactivity and biological activity. The precise control offered by this reagent in synthetic sequences makes it an invaluable tool for chemists.

Introduction of the p-Tolylthio Group into Organic Molecules

The introduction of the p-tolylthio group is a key transformation enabled by this compound. This process is crucial for modifying the properties of organic compounds. The p-tolylthio group can act as a protecting group, a directing group in subsequent reactions, or as a key component of the final molecular structure.

The reaction typically proceeds via nucleophilic substitution at the thiocarbonyl carbon of the this compound. A wide variety of nucleophiles, including alcohols, amines, and thiols, can be employed to attach the p-tolylthio group to a diverse range of substrates. This flexibility allows for the tailored synthesis of molecules with specific desired functionalities.

Catalytic Applications in Chemical Transformations

Beyond its role as a stoichiometric reagent, this compound and its derivatives have found applications as catalysts in several important chemical transformations. These catalytic applications are particularly valuable as they often lead to more efficient and atom-economical synthetic processes.

Catalysis in the Synthesis of α-L-2′-Deoxythreofuranosyl Nucleoside Analogs

A notable catalytic application of reagents derived from similar principles is in the synthesis of α-L-2′-Deoxythreofuranosyl nucleoside analogs. nih.govresearchgate.net These compounds are of significant interest due to their potential antiviral and anticancer properties. The synthesis of these complex molecules often involves multiple steps, and the use of efficient catalytic methods is crucial. A key step in the synthesis of these analogs is the Barton-McCombie deoxygenation. nih.govresearchgate.net

Catalysis in the Synthesis of Alkenes from Hindered Alcohols

Another area where related methodologies have proven useful is in the synthesis of alkenes from hindered alcohols. This transformation, often challenging due to steric hindrance, can be facilitated by the use of specific reagents. The Barton-McCombie deoxygenation protocol, which is a key step in some syntheses involving complex alcohols, is relevant in this context. nih.govresearchgate.net

Precursor for the Synthesis of Diverse Organic Structures

The versatility of this compound extends to its role as a precursor for a wide array of organic structures. Its ability to react with a multitude of functional groups makes it a valuable starting point for the synthesis of complex molecular architectures.

Utilization in Protecting Group Chemistry (Conceptual Link to Chloroformates)

This compound serves as a reagent for the introduction of the p-toloxythiocarbonyl (p-Totc) protecting group for nucleophilic functional groups such as hydroxyl moieties. This application is conceptually analogous to the use of chloroformates for the installation of alkoxycarbonyl protecting groups. The replacement of the carbonyl oxygen with sulfur in the chlorothioformate modifies the reactivity and properties of the resulting protected derivative, offering a nuanced alternative in the strategic protection and deprotection of functional groups during complex organic syntheses.

The protection of a hydroxyl group using this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol, often in the presence of a base to enhance its nucleophilicity, attacks the electrophilic carbonyl carbon of the chlorothioformate. The departure of the chloride leaving group results in the formation of an O-p-tolyl thiocarbonate, effectively capping the hydroxyl group. This transformation is particularly relevant in the synthesis of complex molecules such as nucleoside analogs and in carbohydrate chemistry where selective protection of multiple hydroxyl groups is paramount.

The stability and cleavage of the p-toloxythiocarbonyl group are key considerations in its utility as a protecting group. While specific research on the cleavage of this particular group is not extensively detailed in readily available literature, the general chemistry of thiocarbonates suggests that they can be cleaved under various conditions, including reductive or specific oxidative methods that may leave other protecting groups intact. This potential for orthogonal deprotection is a significant advantage in multistep synthesis.

The conceptual link to chloroformates is rooted in their similar chemical structures and their shared application in forming carbonate and thiocarbonate linkages, respectively. Chloroformates are widely used to introduce protecting groups like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) for amines, and corresponding oxycarbonyl groups for alcohols. This compound extends this principle to a sulfur-containing analogue. The presence of the sulfur atom in the thiocarbonate linkage can influence the electronic properties and, consequently, the stability and reactivity of the protected group compared to its oxygen-containing carbonate counterpart. For instance, the thiocarbonyl group is generally less electrophilic than a carbonyl group, which can affect the conditions required for its removal.

A comparative overview of the protection of a generic alcohol (R-OH) with a chloroformate and this compound is presented below:

| Reagent | Protecting Group | Protected Functional Group | General Reaction Conditions |

| Benzyl Chloroformate | Benzyloxycarbonyl (Cbz) | R-O-C(=O)O-Bn | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent |

| This compound | p-Toloxythiocarbonyl (p-Totc) | R-O-C(=S)O-Tol | Base (e.g., pyridine, DMAP) in an inert solvent |

Spectroscopic Characterization and Advanced Analytical Methodologies for O P Tolyl Chlorothioformate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While specific experimental spectra for O-p-Tolyl chlorothioformate are not widely published in public databases, the expected absorption bands can be predicted based on its distinct structural components: a para-substituted aromatic ring, a C-O single bond, a C=S (thiocarbonyl) double bond, and a C-Cl single bond.

The key functional groups and their expected characteristic absorption regions are detailed below. Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-O stretching vibration is expected in the 1260-1000 cm⁻¹ range. The thiocarbonyl (C=S) group, a key feature of this molecule, typically exhibits a stretching band between 1250 and 1020 cm⁻¹. Finally, the C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ region of the spectrum.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| sp³ C-H (methyl) | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1400 |

| C=S (Thiocarbonyl) | Stretch | 1250 - 1020 |

| Aryl C-O | Stretch | 1260 - 1180 |

| C-Cl | Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The molecule's para-substitution pattern results in a symmetrical aromatic region. The two protons ortho to the oxygen atom (H-2, H-6) would be chemically equivalent, as would the two protons meta to the oxygen (H-3, H-5). Due to spin-spin coupling, these aromatic protons would appear as a pair of doublets, a classic AA'BB' system. The protons on the methyl group (H-7) would appear as a singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (ortho to -O) | ~7.0 - 7.2 | Doublet (d) |

| Ar-H (meta to -O) | ~7.2 - 7.4 | Doublet (d) |

| -CH₃ | ~2.3 - 2.4 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule. Due to the symmetry of the p-tolyl group, six distinct carbon signals are expected: four for the aromatic ring, one for the methyl group, and one for the thiocarbonyl carbon. The thiocarbonyl carbon (C=S) is expected to be significantly deshielded and appear far downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~20 - 22 |

| Ar-C (meta to -O) | ~121 - 123 |

| Ar-C (ortho to -O) | ~130 - 132 |

| Ar-C (para to -O, attached to CH₃) | ~137 - 139 |

| Ar-C (ipso, attached to -O) | ~152 - 154 |

| -C(S)Cl | ~170 - 175 |

Two-Dimensional NMR Techniques (e.g., 2D COSY, HSQC)

Two-dimensional (2D) NMR techniques would be instrumental in confirming the assignments made from 1D spectra.

2D Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other. For this compound, a key correlation would be observed between the signals of the adjacent aromatic protons (ortho and meta to the oxygen). The methyl protons would not show any correlations, confirming their isolated nature as a singlet.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This experiment would definitively link the predicted aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal. The carbons with no attached protons (ipso-carbon and thiocarbonyl carbon) would be absent from the HSQC spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. nist.gov The spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine is indicated by an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak. The fragmentation pattern provides further structural confirmation.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Relative Intensity (%) |

|---|---|---|

| 186/188 | [C₈H₇ClOS]⁺ (Molecular Ion) | ~30 |

| 151 | [C₈H₇OS]⁺ | ~5 |

| 123 | [C₇H₇S]⁺ | ~10 |

| 107 | [C₇H₇O]⁺ (p-cresol radical cation) | 100 (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | ~45 |

| 79 | [C₆H₇]⁺ | ~35 |

The base peak at m/z 107 corresponds to the stable p-cresol (B1678582) radical cation, formed by the loss of the C(S)Cl radical. The peak at m/z 91 is characteristic of a tolyl group, representing the formation of the tropylium (B1234903) ion. These distinct fragments strongly support the proposed structure of this compound. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. In the context of this compound, ESI-MS would be employed to confirm its molecular identity. The technique involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte that are then directed into the mass analyzer.

For this compound (C₈H₇ClOS), the expected molecular weight is approximately 186.66 g/mol . nist.gov In positive-ion mode ESI-MS, the molecule would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of modern mass spectrometers would allow for the accurate mass determination of these ions, confirming the elemental composition.

Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. This pattern provides valuable information about the compound's structure by revealing the masses of its constituent fragments.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Information Provided |

|---|---|---|

| [M+H]⁺ | ~187.0 | Molecular weight confirmation |

| [M+Na]⁺ | ~209.0 | Molecular weight confirmation |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A typical HPLC system for this compound would likely utilize a reversed-phase column (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.

A suitable mobile phase could be a gradient mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound would exhibit significant UV absorbance at a specific wavelength. The retention time of the compound under defined conditions is a characteristic property, while the peak area can be used for quantification and purity determination.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. arxiv.org For the analysis of this compound, a UPLC method would provide a more detailed purity profile, potentially resolving impurities that might co-elute with the main peak in an HPLC separation.

The fundamental principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency of UPLC allows for more complex mixtures to be analyzed effectively. frontiersin.org The improved resolution can be critical in identifying and quantifying even trace levels of impurities.

Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

Other Emerging Spectroscopic Methods for Detailed Chemical Analysis

Beyond the established techniques, several emerging spectroscopic methods offer potential for a more in-depth analysis of this compound. These advanced methods can provide more detailed structural and electronic information.

One such technique is two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can reveal correlations between different nuclei within the molecule. This allows for an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms in this compound.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Sodium |

Theoretical and Computational Studies of O P Tolyl Chlorothioformate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like O-p-Tolyl chlorothioformate. These methods solve the Schrödinger equation for a given molecular system, yielding valuable information about orbital energies, electron distribution, and molecular properties.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing reaction mechanisms due to its balance of accuracy and computational cost. For thiocarbonyl compounds, DFT is instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers.

In studies of related aryl chlorothionoformates, DFT calculations could be employed to investigate the mechanisms of nucleophilic substitution at the thiocarbonyl carbon. For instance, in a reaction with a nucleophile, DFT can help distinguish between a concerted SN2-type mechanism and a stepwise process involving a tetrahedral intermediate. The energies of reactants, intermediates, transition states, and products can be calculated to determine the most favorable reaction pathway. While specific DFT studies on this compound are scarce, the principles from broader studies on thiocarbonyls would apply.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be located primarily on the sulfur and oxygen atoms, as well as the tolyl ring, reflecting the regions of highest electron density. The LUMO, conversely, is anticipated to be centered on the antibonding π* orbital of the C=S bond, making the thiocarbonyl carbon the primary site for nucleophilic attack.

In a study on the reactions of aryl chlorothionoformates, Hartree-Fock (HF/3-21G) calculations were used to determine the HOMO and LUMO energies to evaluate chemical hardness. For the parent phenyl chlorothionoformate, these calculations provide a basis for understanding its reactivity. lookchem.com The introduction of a p-tolyl group, an electron-donating substituent, would be expected to raise the energy of the HOMO, potentially making it more reactive towards electrophiles compared to the unsubstituted phenyl analogue.

Table 1: Frontier Molecular Orbital Energies for a Representative Aryl Chlorothionoformate (Note: The following data is illustrative and based on calculations for phenyl chlorothionoformate, as specific data for the p-tolyl derivative is not available.)

| Molecular Orbital | Energy (Hartree) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

(Data would be populated from specific computational studies)

Prediction of Reactive Sites (e.g., Fukui Functions, Huckel Charges)

To quantify the reactivity at specific atomic sites within a molecule, computational chemists employ reactivity descriptors such as Fukui functions and atomic charges (e.g., Mulliken, NBO, or Huckel charges). Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest on the thiocarbonyl carbon, confirming its electrophilic nature. The Fukui function for electrophilic attack (f-) would likely be highest on the sulfur and oxygen atoms. Analysis of Huckel or other partial charges would similarly show a significant positive charge on the thiocarbonyl carbon, further marking it as the prime target for nucleophiles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While quantum chemical calculations provide a static picture of electronic structure, MD simulations can model the conformational flexibility, solvent effects, and transport properties of this compound.

An MD simulation of this compound in a solvent could reveal preferred conformations of the tolyl group relative to the chlorothioformate moiety and how solvent molecules arrange around the solute. This information is valuable for understanding reaction kinetics in solution. However, specific MD studies on this compound are not readily found in the literature.

Quantitative Structure-Activity Relationships (QSAR) in Related Thiocarbonyl Compounds focusing on Synthetic Efficiency and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their reactivity or biological activity. In the context of synthetic chemistry, QSAR can be used to predict the reactivity of a series of related compounds, such as different aryl chlorothioformates, based on calculated molecular descriptors.

A QSAR study on the reactivity of various substituted aryl chlorothioformates in a particular reaction could use descriptors like Hammett constants, steric parameters (e.g., Taft parameters), and quantum chemically calculated properties (e.g., HOMO/LUMO energies, partial charges). Such a model could predict the reaction rate of this compound based on the electronic and steric effects of the p-tolyl group. This would be highly beneficial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

In Silico Design and Virtual Screening of Novel Thiocarbonyl Reagents and Catalysts

The principles of computational chemistry can be extended to the in silico design and virtual screening of new reagents and catalysts. By understanding the structure-reactivity relationships of thiocarbonyl compounds like this compound, new molecules with tailored properties can be designed on a computer before being synthesized in the lab.

For example, a virtual library of substituted aryl chlorothioformates could be screened computationally to identify candidates with enhanced reactivity or selectivity for a specific transformation. Descriptors calculated via DFT or other methods would be used to filter the library, and the most promising candidates would then be prioritized for synthesis and experimental validation. This approach accelerates the discovery of new and improved reagents and catalysts, saving significant time and resources.

Synthesis and Reactivity of Derivatives and Analogs of O P Tolyl Chlorothioformate

Synthetic Strategies for Structurally Related Compounds

The synthesis of compounds structurally related to O-p-Tolyl chlorothioformate, such as other aryl chlorothioformates and thiocarbonyl derivatives, employs a variety of chemical strategies. A primary method for the introduction of a thiocarbonyl group is through the thionation of a corresponding carbonyl compound. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely recognized agent for this transformation, effectively converting ketones, amides, and lactams into their thio-analogs. mdpi.comnih.gov This method is valued in the synthesis of tetrapyrrole compounds, where carbonyl groups are converted to thiocarbonyls. mdpi.com

The mechanism of thionation with Lawesson's reagent involves several stages. It begins with the decomposition of the reagent into nucleophilic dithiophosphine ylides. One of these ylides then adds to the oxygen atom of the keto group, forming a thiaoxaphosphetane intermediate. In the final step, the carbon-oxygen bond within this intermediate breaks, resulting in the formation of the C=S double bond. mdpi.com

Another synthetic approach involves the derivatization of molecules to introduce thiol groups, which can then be used to construct more complex thiocarbonyl structures. An efficient two-step process has been developed for this purpose, starting with an esterification reaction using S-trityl protected thioacetic acid with a hydroxy-derivative of a target molecule. This is followed by the removal of the trityl-protecting group to yield the desired thiol-containing compound. nih.gov This methodology provides access to new sulfur derivatives that can serve as precursors for various thiocarbonyl compounds. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives and their analogs is profoundly influenced by their molecular structure. The replacement of oxygen with sulfur in the chloroformate ester framework leads to significant changes in reaction mechanisms. nih.govresearchgate.net For instance, while phenyl chloroformate (PhOCOCl) typically reacts via an addition-elimination (A-E) pathway, its dithio analog, phenyl chlorodithioformate (PhSCSCl), reacts through an ionization pathway. nih.govresearchgate.net

Aryl chlorothioformates (ArSCOCl) and aryl chlorothionoformates (ArOCSCl) exhibit a fascinating dichotomy in their behavior. nih.govresearchgate.net In solvents like ethanol-water, the addition-elimination pathway is favored. However, in aqueous solvents containing fluoroalcohols, an ionization mechanism becomes dominant. nih.govresearchgate.net The tendency towards ionization is related to the stability of the resulting cation. The stability increases as the atom carrying the positive charge in the resonance hybrid changes from oxygen to sulfur to nitrogen, reflecting the greater ability of sulfur and nitrogen to stabilize a positive charge compared to oxygen. nih.gov

Computational studies provide further insight into these structure-reactivity relationships. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a critical factor in predicting the reactivity of these compounds, particularly in radical reactions. rsc.org Nucleophilic alkyl radicals react more rapidly with radical acceptors that have lower LUMO energies. rsc.org In a comparative study of various carbonyl derivatives, S-phenyl chlorothioformate was found to have the lowest LUMO energy, a finding that correlated with its high reactivity in experimental free-radical carboxylation reactions. rsc.org

| Compound Name | Formula | LUMO Energy (eV) | Product | Yield (%) |

|---|---|---|---|---|

| S-Methyl chlorothioformate | ClC(O)SMe | -1.1810 | RCOSMe | 32 |

| S-Phenyl cyanothioformate | NCC(O)SPh | -1.2635 | RCOCN | 0 |

| S-Phenyl chlorothioformate | ClC(O)SPh | -1.3863 | RCOSPh | 60 |

| Diphenyl trithiocarbonate | C(S)(SPh)2 | -0.9111 | RCS(SPh) | 21 |

Exploring Functional Group Modifications and their Impact on Reactivity

Modifying functional groups within this compound and its analogs is a key strategy for tuning their chemical properties and reactivity. reachemchemicals.com The substitution of oxygen with sulfur to create the thiocarbonyl group (C=S) is a fundamental modification that significantly alters the molecule's behavior. Thiocarbonyl compounds are generally more reactive than their carbonyl counterparts towards a variety of reagents, including nucleophiles, electrophiles, and radicals. researchgate.net This heightened reactivity is attributed to the weaker C=S double bond and the ability of sulfur to stabilize adjacent charges or radical centers. researchgate.net

This increased reactivity allows for specific chemical transformations that are not as facile in the oxygen series. These include thiophilic addition of nucleophiles, Michael additions of enethiolates, and various cycloaddition reactions. researchgate.net The strategic modification of functional groups can also be used to improve properties like solubility and metabolic stability, which is a cornerstone of pharmaceutical development. reachemchemicals.com

Furthermore, the thiocarbonyl group itself can be functionalized to alter the molecule's properties. For example, the thiocarbonyl group in chlorin derivatives has been functionalized through the formation of a Pt(II) metal complex by attaching a cisplatin residue. mdpi.com This modification was performed to stabilize the thiocarbonyl group and to combine the properties of the chlorin with the chemotherapeutic agent. mdpi.comnih.gov Such modifications highlight the versatility of the thiocarbonyl group as a platform for developing molecules with novel properties. mdpi.com

Development of Novel Thiocarbonyl-Based Reagents and Intermediates

The unique reactivity of thiocarbonyl compounds, including derivatives of this compound, makes them valuable as specialized reagents and versatile intermediates in organic synthesis. researchgate.net Their enhanced reactivity profile allows them to participate in reactions that are often more efficient or selective than with their carbonyl analogs. researchgate.net

A notable example is the use of S-phenyl chlorothioformate in free radical-mediated carboxylation. By treating alkyl iodides with S-phenyl chlorothioformate and bis(tributyltin) under photoirradiation, a carboxylation reaction can be achieved to produce S-phenyl thioates in good yields. rsc.org This demonstrates the development of a novel synthetic method where the thiocarbonyl compound acts as a key reagent. rsc.org

Beyond their role as specific reagents, thiocarbonyl compounds are powerful intermediates. Their ability to undergo a wide range of transformations, including [4+2] and [3+2] cycloadditions with 1,3-dienes and 1,3-dipoles, respectively, makes them useful building blocks in the synthesis of complex molecules. researchgate.net The aptitude of sulfur to stabilize adjacent charges facilitates reactions like nucleophilic additions and deprotonations. This versatility has led to the use of thiocarbonyl compounds in multi-step synthetic schemes aimed at producing products of biological interest. researchgate.net

Future Research Directions and Perspectives in O P Tolyl Chlorothioformate Chemistry

Discovery of Novel Synthetic Transformations Facilitated by O-p-Tolyl Chlorothioformate

While this compound is established in the synthesis of thiocarbonates and related structures, its full potential in novel synthetic transformations remains an active area of exploration. Future research will likely focus on uncovering new reaction pathways that leverage its unique reactivity.

Key areas for investigation include:

Radical-Mediated Reactions: Building upon known radical reactions of similar compounds, such as the free radical-mediated carboxylation using S-phenyl chlorothioformate rsc.org, new radical transformations can be explored. The thiocarbonyl group can participate in radical addition-fragmentation processes, enabling deoxygenation or the formation of carbon-carbon bonds under mild, photoredox-catalyzed conditions. nih.govresearchgate.net The selective generation of alkyl radicals from alcohols, activated as xanthates, highlights a potential pathway where this compound could be used to create derivatives that undergo subsequent radical C-O bond cleavage. nih.gov

Transition-Metal Catalyzed Cross-Coupling: The development of methods to use thiocarbonyl compounds as coupling partners in transition-metal catalysis is a promising frontier. Research could focus on the oxidative addition of the C-Cl or C-S bond of this compound derivatives to a metal center, enabling the introduction of the thiocarbonyl group into complex molecules.

Cycloaddition Reactions: The thiocarbonyl group is a known dienophile and dipolarophile. Future studies may investigate asymmetric [4+2] or [3+2] cycloaddition reactions using chiral catalysts to control stereochemistry, providing enantiopure cyclic sulfur-containing compounds. researchgate.netresearchgate.net

Synthesis of Novel Heterocycles: As a building block, this compound can be employed in multicomponent reactions to construct novel heterocyclic scaffolds containing sulfur. These structures are of significant interest in medicinal chemistry and materials science.

The table below summarizes potential novel transformations.

| Transformation Type | Reaction Description | Potential Application |

| Radical Deoxygenation | Conversion of alcohols to corresponding alkanes via a thiocarbonate intermediate. | Removal of hydroxyl groups in late-stage functionalization of natural products. |

| Catalytic Cross-Coupling | Palladium- or nickel-catalyzed coupling of thiocarbonate derivatives with organometallic reagents. | Synthesis of complex aryl thioethers and ketones. |

| Asymmetric Cycloaddition | Enantioselective reaction of the thiocarbonyl group with dienes or dipoles. | Access to chiral sulfur-containing heterocycles. |

Advancement of Catalytic Applications and Catalyst Design Principles

The development of catalytic processes involving this compound is a key objective for enhancing its synthetic utility and aligning its use with green chemistry principles. Future work will likely concentrate on designing specialized catalysts that can activate the reagent or its derivatives for specific transformations.

Catalyst Design Principles:

Lewis Acid Catalysis: Chiral Lewis acids could be designed to coordinate with the thiocarbonyl sulfur or the carbonyl oxygen, thereby activating the molecule for nucleophilic attack and controlling the stereochemical outcome of the reaction.

Photoredox Catalysis: Designing photocatalysts that can promote single-electron transfer (SET) to or from this compound derivatives could open up new radical-based reaction pathways under mild, visible-light-induced conditions.

Dual Catalysis Systems: Combining transition-metal catalysis with organocatalysis or photocatalysis could enable novel tandem reactions, where this compound is used in one of the catalytic cycles to generate a reactive intermediate.

Core-Shell and Encapsulated Catalysts: For specific applications, catalysts could be designed with a core-shell structure to connect consecutive reaction steps or to protect the active sites, thereby improving selectivity and preventing side reactions. nih.gov

The table below outlines potential catalytic systems and their applications.

| Catalyst Type | Design Principle | Potential Reaction |

| Chiral Transition Metal Complex | Asymmetric induction via coordination to the substrate. | Enantioselective thioacylation. |

| Organic Photoredox Catalyst | Generation of radical intermediates under visible light. | Radical-based C-C and C-X bond formation. |

| Bifunctional Organocatalyst | Activation of both the electrophile and nucleophile. | Multicomponent reactions for heterocycle synthesis. |

Deeper Mechanistic Understanding through Advanced Experimental and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will leverage a combination of advanced experimental and computational methods to elucidate the intricate details of reactions involving this compound.

Advanced Experimental Techniques:

In-situ Spectroscopy: Techniques such as ReactIR and in-situ NMR spectroscopy can be used to monitor reaction progress in real-time, identify transient intermediates, and determine reaction kinetics.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction.

Cryogenic Spectroscopy: Trapping and characterizing highly reactive intermediates at low temperatures can provide direct evidence for proposed mechanistic pathways.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations will continue to be a cornerstone for mapping potential energy surfaces, locating transition states, and calculating activation barriers. rsc.org This can help in predicting reaction outcomes and understanding the origins of selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of solvent effects, conformational dynamics, and non-covalent interactions in influencing reaction pathways. rsc.org

Ab Initio Calculations: High-level ab initio methods can be used to benchmark DFT results and provide highly accurate energetic data for key mechanistic steps.

Kinetic studies on the hydrolysis of analogous chlorothionoformate esters have suggested an SN1 mechanism based on the effects of structural changes and solvent isotope effects. researchgate.net Similar detailed kinetic and computational studies on the reactions of this compound with various nucleophiles will be essential to build a comprehensive mechanistic picture. lookchem.comresearchgate.net

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of this compound chemistry with modern enabling technologies like flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and discovery. nih.govsoci.org

Flow Chemistry: Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. thieme-connect.deresearchgate.net The use of this compound in flow can enable:

Safe Handling of Reactive Intermediates: Generating and immediately consuming reactive intermediates in a continuous stream minimizes the risks associated with their accumulation.

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a single, continuous process without the need for intermediate isolation and purification, significantly improving process efficiency. nih.govnih.gov

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions to quickly identify optimal parameters. soci.org

Automated Synthesis: Robotic platforms can be programmed to perform multi-step syntheses, including the precise dispensing of reagents like this compound, reaction monitoring, and product purification. This automation accelerates the synthesis of compound libraries for drug discovery and materials science. nih.gov

The table below highlights the advantages of integrating this compound chemistry with modern methodologies.

| Methodology | Key Advantages | Example Application |

| Flow Chemistry | Enhanced safety, precise temperature control, improved scalability, reaction telescoping. wiley-vch.dechemistryviews.org | Multi-step synthesis of a pharmaceutical intermediate involving a thiocarbamoylation step. nih.gov |

| Automated Synthesis | High-throughput experimentation, rapid library generation, improved reproducibility. | Automated synthesis of a focused library of thiocarbonate derivatives for biological screening. |

Exploration of Next-Generation Thiocarbonyl Reagents for Green Chemistry Applications

While this compound is a useful reagent, the principles of green chemistry drive the search for next-generation thiocarbonylating agents with improved environmental profiles. unife.ituniroma1.it Future research in this area will focus on developing reagents that are less hazardous, more atom-economical, and derived from renewable feedstocks.

Key Goals for Next-Generation Reagents:

Reduced Toxicity: Avoiding the use of corrosive and toxic precursors like phosgene (B1210022) or thiophosgene (B130339) in the synthesis of the reagents.

Improved Atom Economy: Designing transformations where a larger proportion of the atoms from the reagents are incorporated into the final product, minimizing waste.

Use of Greener Solvents and Catalysts: Developing processes that utilize environmentally benign solvents and catalytic systems to replace stoichiometric reagents. rsc.org

Alternative Sulfur Sources: Exploring the use of elemental sulfur or other readily available and less hazardous sulfur sources for the synthesis of thiocarbonyl compounds.

Alternative reagents such as N,N'-di-Boc-substituted thiourea (B124793) (activated with trifluoroacetic anhydride) and Lawesson's reagent already offer different reactivity profiles and are used for the synthesis of various thiocarbonyl compounds. organic-chemistry.orgmdpi.com The development of catalytic methods for thiocarbonylation, where a simple sulfur source is used in conjunction with a catalyst to thiocarbonylate alcohols or amines, represents a significant long-term goal for green chemistry in this field.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling O-p-Tolyl chlorothioformate in laboratory settings?

- Methodological Answer :

- Use chemical fume hoods and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Follow institutional SOPs for chlorothioformate handling, such as those modeled after chloroform safety guidelines (e.g., pre-approval for protocol deviations, waste disposal in designated containers) .

- Monitor for acute toxicity symptoms (respiratory irritation, corrosion) based on analogous ethyl chlorothioformate studies, which reported LC₅₀ values of 45 ppm in rats .

Q. How can researchers design a synthetic route for O-p-Tolyl chlorothioformate?

- Methodological Answer :

- Adapt methodologies for structurally similar chlorothioformates. For example:

- React p-tolyl thiol with thiophosgene under controlled conditions (0–5°C, inert atmosphere).

- Purify via fractional distillation or chromatography, referencing protocols for ethyl chlorothioformate .

- Validate purity using ¹H/¹³C NMR and FT-IR spectroscopy, focusing on characteristic C=S (1150–1250 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .

Q. What analytical techniques are critical for characterizing O-p-Tolyl chlorothioformate?

- Methodological Answer :

- Structural Analysis : Single-crystal X-ray diffraction (as done for ethyl chlorothioformate) to confirm conformation and bond angles .

- Spectroscopy : GC-MS for purity assessment and HPLC for stability studies under varying temperatures/pH .

Advanced Research Questions

Q. How do solvolysis kinetics of O-p-Tolyl chlorothioformate compare to other chlorothioformates?

- Methodological Answer :

- Perform kinetic studies in protic (e.g., ethanol/water) and aprotic (e.g., acetone) solvents. Use the Grunwald-Winstein equation to correlate rates with solvent ionizing power (Y values), as done for isopropyl chlorothioformate .

- Compare activation parameters (ΔH‡, ΔS‡) to ethyl/tert-butyl analogs to infer mechanistic pathways (associative vs. dissociative) .

Q. What computational methods can predict the reactivity of O-p-Tolyl chlorothioformate in nucleophilic substitutions?

- Methodological Answer :

- Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and electron density maps (e.g., NBO analysis) .

- Compare with experimental solvolysis data to validate computational predictions, focusing on steric effects from the p-tolyl group .

Q. How can researchers address contradictions in toxicity data for chlorothioformates?

- Methodological Answer :

- Conduct in vitro assays (e.g., Ames test) to assess genotoxicity, referencing ethyl chlorothioformate’s negative mutagenicity in Salmonella typhimurium .

- Perform acute inhalation studies in rodents using OECD TG 403 guidelines, noting systemic effects (e.g., hepatic toxicity) observed in ethyl analogs .

Key Research Gaps

- No carcinogenicity or developmental toxicity data exist for O-p-Tolyl chlorothioformate. Prioritize OECD-compliant chronic exposure studies.

- Solvolysis mechanisms require experimental validation due to steric effects from the p-tolyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products